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Introduction
UNC1999 is a potent, cell-permeable, and orally bioavailable small molecule that acts as a dual

inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1

(Enhancer of zeste homolog 1).[1][2][3] EZH2 is the catalytic subunit of the Polycomb

Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing

the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27).[1][4][5] This methylation,

particularly H3K27me3, is a hallmark of transcriptionally silent chromatin.[1][2] EZH1, a close

homolog of EZH2, can also form a functional PRC2 complex and contributes to H3K27

methylation, especially in the context of EZH2 loss.[2]

Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is

implicated in the pathogenesis of various cancers, including lymphomas, melanomas, and

prostate cancer.[4][5][6] By inhibiting both EZH2 and EZH1, UNC1999 provides a powerful tool

to probe the role of PRC2-mediated gene silencing in normal development and disease.[1][2]

These application notes provide detailed protocols for the use of UNC1999 in cell culture to

modulate gene expression and offer methods for analyzing the downstream consequences.

Mechanism of Action
UNC1999 is a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of both

EZH2 and EZH1.[2][7] By competing with the methyl donor SAM, UNC1999 effectively blocks

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15623664?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773059/
https://www.selleckchem.com/products/unc1999.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9582331/
https://www.researchgate.net/figure/PRC2-inhibitors-such-as-UNC1999-help-overcome-chemoresistance-in-various-cancers-by_fig5_389620759
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9582331/
https://www.researchgate.net/figure/PRC2-inhibitors-such-as-UNC1999-help-overcome-chemoresistance-in-various-cancers-by_fig5_389620759
https://pmc.ncbi.nlm.nih.gov/articles/PMC5562278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6692584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the methyltransferase activity of the PRC2 complex.[7] This inhibition leads to a global

reduction in the levels of H3K27me2 and H3K27me3.[2][8] The decrease in this repressive

histone mark results in a more open chromatin structure at target gene promoters and

enhancers, leading to the de-repression and transcriptional activation of PRC2 target genes.[8]

Notably, UNC1999 does not affect the protein levels of EZH2 or the integrity of the PRC2

complex itself, indicating its specific action on the enzymatic activity.[2][8]

The dual inhibition of EZH2 and EZH1 by UNC1999 is a key feature, as it can overcome

potential compensation by EZH1 in EZH2-inhibited cells.[2] This makes UNC1999 a more

comprehensive tool for studying PRC2 function compared to EZH2-selective inhibitors.[1]
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The following tables summarize quantitative data from representative studies on the effects of

UNC1999 treatment on cell lines.

Table 1: Effect of UNC1999 on Cell Proliferation

Cell Line
Cancer
Type

Assay
Concentrati
on (µM)

Duration
Result (%
Inhibition)

DB

Diffuse Large

B-cell

Lymphoma

Cell Counting 3 8 days
Significant

inhibition

MLL-AF9

transformed

leukemia

Leukemia Cell Counting Various 16 days

Dose-

dependent

inhibition

OMM1
Uveal

Melanoma

Annexin V/PI

Staining
5, 10, 15, 20 48 hours

19%, 26.3%,

31.7%,

47.1%

apoptotic

cells

BT73 Glioblastoma Cell Counting 4, 5, 6 72-96 hours

Dose-

dependent

decrease in

viable cells

INA-6
Multiple

Myeloma

AlamarBlue

Assay
1 5 days

Significant

viability

reduction

HT-29 Colon Cancer Cell Counting - -
Effective

inhibition

HCT-15 Colon Cancer Cell Counting - -
Effective

inhibition

Table 2: Effect of UNC1999 on H3K27me3 Levels
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Cell Line
Cancer
Type

Assay
Concentrati
on (µM)

Duration
Result
(H3K27me3
Reduction)

MLL-AF9

transformed

leukemia

Leukemia
Flow

Cytometry
2 Time-course

Time-

dependent

suppression

MLL-AF9

transformed

leukemia

Leukemia ChIP-Seq - -

Global

reduction,

~66% peaks

lost

OMM1
Uveal

Melanoma
Western Blot - -

Dose-

dependent

decrease

DB

Diffuse Large

B-cell

Lymphoma

Western Blot 3 3 days
Significant

reduction

MCF10A
Breast (non-

tumorigenic)

In-Cell

Western
IC50 = 0.124 72 hours

Potent

reduction

HT-29 Colon Cancer Western Blot - -

Dose-

dependent

inhibition

HCT-15 Colon Cancer Western Blot - -

Dose-

dependent

inhibition

Table 3: Effect of UNC1999 on Target Gene Expression
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Cell Line Cancer Type Gene(s) Method Result

MLL-AF9

transformed

leukemia

Leukemia
Cdkn2a, Epx,

Bcl11a

Microarray, RT-

qPCR
Upregulation

OMM1 Uveal Melanoma - RNA-Seq

Significant

transcriptome

changes

INA-6
Multiple

Myeloma

IRF-4, XBP-1,

BLIMP-1, c-MYC

qPCR, Western

Blot
Downregulation

INA-6
Multiple

Myeloma

miR-125a-3p,

miR-320c
qPCR Upregulation

Vascular Smooth

Muscle Cells
- p16INK4A - Upregulation

Experimental Protocols
The following are detailed protocols for treating cultured cells with UNC1999 and analyzing the

effects on gene expression.
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Experimental Workflow for UNC1999 Treatment

Protocol 1: Cell Culture and UNC1999 Treatment
This protocol describes the general procedure for treating adherent or suspension cells with

UNC1999.

Materials:

UNC1999 (powder)

Dimethyl sulfoxide (DMSO), cell culture grade
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Complete cell culture medium appropriate for the cell line

Cell culture plates or flasks

Phosphate-buffered saline (PBS)

Trypsin-EDTA (for adherent cells)

Hemocytometer or automated cell counter

Procedure:

Cell Seeding:

Adherent cells: Seed cells in culture plates or flasks at a density that will allow for

logarithmic growth throughout the experiment and prevent confluence at the time of

harvest.

Suspension cells: Seed cells in flasks at a recommended density for the specific cell line.

UNC1999 Stock Solution Preparation:

Prepare a high-concentration stock solution of UNC1999 (e.g., 10 mM) in DMSO.

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated

freeze-thaw cycles.

Treatment:

The optimal concentration of UNC1999 can range from low nanomolar to low micromolar,

depending on the cell line and experimental goals. A dose-response experiment is

recommended to determine the optimal concentration.[4][8][9]

On the day of treatment, thaw an aliquot of the UNC1999 stock solution.

Dilute the stock solution in pre-warmed complete culture medium to the desired final

concentration. It is important to ensure the final DMSO concentration is consistent across

all conditions (including the vehicle control) and is typically ≤ 0.1%.
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For adherent cells, remove the existing medium and replace it with the UNC1999-

containing medium.

For suspension cells, add the appropriate volume of the diluted UNC1999 solution to the

cell suspension.

Include a vehicle control (medium with the same final concentration of DMSO as the

UNC1999-treated samples).

Incubate the cells for the desired duration (e.g., 24, 48, 72, 96 hours). The incubation time

will depend on the endpoint being measured. A time-course experiment is recommended.

[2][8]

Cell Harvesting:

Adherent cells: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin

with complete medium and collect the cells by centrifugation.

Suspension cells: Collect cells directly by centrifugation.

Wash the cell pellet with ice-cold PBS.

The cell pellet can now be used for downstream applications such as protein extraction

(for Western blot), RNA isolation (for RT-qPCR), or chromatin preparation (for ChIP-seq).

Protocol 2: Western Blot Analysis of H3K27me3
This protocol is for assessing the effect of UNC1999 on global H3K27me3 levels.

Materials:

Cell pellets from Protocol 1

Histone extraction buffer

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Histone Extraction: Extract histones from the cell pellets using a suitable histone extraction

protocol. Acid extraction is a common method.

Protein Quantification: Determine the protein concentration of the histone extracts.

SDS-PAGE and Transfer:

Load equal amounts of protein for each sample onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the proteins to a membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.
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Detection:

Apply the ECL substrate and visualize the bands using an imaging system.

Loading Control and Analysis:

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal

loading.

Quantify the band intensities using densitometry software. Normalize the H3K27me3

signal to the total H3 signal.

Protocol 3: RT-qPCR Analysis of Target Gene
Expression
This protocol is for measuring changes in the mRNA levels of specific genes following

UNC1999 treatment.

Materials:

Cell pellets from Protocol 1

RNA isolation kit

DNase I

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Procedure:

RNA Isolation: Isolate total RNA from the cell pellets using a commercial kit, including a

DNase I treatment step to remove contaminating genomic DNA.
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cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

qPCR:

Set up the qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers.

Run the qPCR program on a real-time PCR instrument.

Data Analysis:

Analyze the qPCR data using the ΔΔCt method.[10]

Normalize the expression of the target genes to the expression of the housekeeping gene.

Calculate the fold change in gene expression in UNC1999-treated samples relative to the

vehicle control.

Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)
Analysis
This protocol provides an overview of a ChIP-seq experiment to map the genome-wide

distribution of H3K27me3 after UNC1999 treatment.

Materials:

Cells treated with UNC1999 or vehicle from Protocol 1

Formaldehyde (for cross-linking)

Glycine

Lysis and sonication buffers

Anti-H3K27me3 antibody

Protein A/G magnetic beads

Wash buffers
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Elution buffer

Proteinase K and RNase A

DNA purification kit

NGS library preparation kit

Next-generation sequencer

Procedure:

Cross-linking and Chromatin Preparation:

Cross-link protein-DNA complexes in live cells using formaldehyde.[11]

Quench the cross-linking reaction with glycine.

Lyse the cells and nuclei.

Shear the chromatin to an average size of 200-700 bp using sonication or enzymatic

digestion.[12]

Immunoprecipitation:

Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.[11]

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

Wash the beads extensively to remove non-specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C.

Treat with RNase A and Proteinase K to remove RNA and protein.
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DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA.

Perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to a reference genome.

Perform peak calling to identify regions enriched for H3K27me3.

Compare the H3K27me3 profiles between UNC1999-treated and vehicle-treated samples

to identify differential regions.[8]

Conclusion
UNC1999 is a valuable chemical probe for investigating the role of PRC2-mediated gene

silencing in various biological processes and disease models. Its dual inhibitory activity against

EZH2 and EZH1 allows for a thorough interrogation of PRC2 function. The protocols outlined in

these application notes provide a framework for utilizing UNC1999 to modulate gene

expression and for analyzing the downstream effects on histone methylation, transcription, and

cellular phenotypes. Proper experimental design, including dose-response and time-course

studies, is crucial for obtaining robust and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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